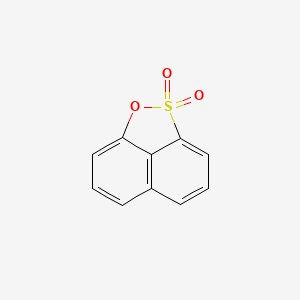

1,8-Naphthosultone

Description

The exact mass of the compound Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26341. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3S/c11-14(12)9-6-2-4-7-3-1-5-8(13-14)10(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIADDVJUYQKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)OS(=O)(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058891 | |

| Record name | Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-31-8 | |

| Record name | 1,8-Naphthosultone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthosultone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthosultone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8-sultone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Naphthosultone: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthosultone, also known as naphtho[1,8-cd][1][2]oxathiole 2,2-dioxide, is a heterocyclic compound derived from naphthalene. Its unique strained ring structure, incorporating a sulfonate ester (sultone) fused to the naphthalene backbone, imparts distinct chemical reactivity, making it a valuable intermediate in various fields of chemical synthesis. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is characterized by a naphthalene ring system with a sultone bridge connecting the 1 and 8 positions.

Systematic IUPAC Name: 2-oxa-3λ⁶-thiatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide[3]

Synonyms:

-

1-Naphthol-8-sulfonic acid sultone[3]

-

1,8-Naphthalenesultone[3]

-

8-Hydroxynaphthalene-1-sulfonic acid sultone[4]

Chemical Identifiers:

-

CAS Number: 83-31-8[3]

-

Molecular Formula: C₁₀H₆O₃S[3]

-

Molecular Weight: 206.22 g/mol [3]

-

InChI Key: IEIADDVJUYQKAZ-UHFFFAOYSA-N

-

SMILES: C1=CC2=C3C(=C1)OS(=O)(=O)C3=CC=C2[3]

Physicochemical Properties

This compound is a stable solid compound under standard conditions. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Light orange to yellow to green crystalline powder | [5] |

| Melting Point | 154-157 °C (decomposes) | |

| Purity | ≥ 98% (HPLC) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on its structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data: Based on analogous structures, the protons on the naphthalene ring will exhibit complex splitting patterns (multiplets, doublets, triplets) in the aromatic region of the spectrum. The specific chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the sultone group.

Predicted ¹³C NMR Data: The ten carbon atoms of the naphthalene ring would give rise to distinct signals in the ¹³C NMR spectrum. Carbons C1 and C8, being part of the sultone ring, would be significantly deshielded. The quaternary carbons would also be identifiable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl group and the aromatic ring.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1350 - 1400 | Strong |

| Symmetric SO₂ Stretch | 1150 - 1200 | Strong |

| C-O Stretch (Sultone) | 1000 - 1100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C-H Bending (out-of-plane) | 675 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the naphthalene chromophore. The exact position of the absorption maxima (λmax) will be solvent-dependent. For naphthalene itself, absorption maxima are observed around 220 nm, 275 nm, and 312 nm. The presence of the sultone group may cause a slight shift in these absorption bands.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from naphthalene: sulfonation followed by cyclization.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Sulfonation of Naphthalene to Naphthalene-1-sulfonic acid

This protocol is adapted from established procedures for the kinetic control of naphthalene sulfonation to favor the 1-isomer.

Materials:

-

Naphthalene

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate

-

Sodium chloride

-

Decolorizing charcoal

-

Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Beakers

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 50 g of powdered naphthalene.

-

With vigorous stirring, slowly add 50 mL of concentrated sulfuric acid.

-

Heat the mixture to approximately 50 °C in a water bath until all the naphthalene has dissolved, forming a dark-colored solution. This typically takes about 30 minutes. The reaction is maintained at a temperature below 60°C to favor the formation of the 1-sulfonic acid isomer, which is the kinetically controlled product.[6]

-

After the reaction is complete, carefully pour the reaction mixture into 750 mL of cold water in a large beaker with stirring. A precipitate may form.

-

Add 4 g of decolorizing charcoal to the solution, heat to boiling, and then filter the hot solution to remove the charcoal and any insoluble impurities.

-

Partially neutralize the filtrate by slowly adding 40 g of sodium bicarbonate in small portions with constant stirring to control foaming.

-

Heat the solution to boiling and add approximately 35 g of finely powdered sodium chloride to salt out the sodium 1-naphthalene sulfonate.

-

Allow the mixture to cool in an ice bath for several hours to promote crystallization.

-

Collect the crystals of sodium 1-naphthalene sulfonate by vacuum filtration and wash with a small amount of cold, saturated sodium chloride solution.

-

Dry the product in an oven at 100 °C.

Experimental Protocol: Cyclization to this compound

Chemical Reactivity and Potential Reactions

The strained five-membered sultone ring in this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for its utility as a synthetic intermediate.

Caption: General reaction pathway for this compound.

Experimental Protocol: Nucleophilic Ring-Opening with an Amine (Hypothetical)

This protocol is a generalized procedure based on the known reactivity of sultones and related cyclic esters with amines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, piperidine)

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in an appropriate aprotic solvent in a round-bottom flask.

-

Add the amine (1.1 equivalents) to the solution at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is slow, it may be gently heated to reflux.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product, an 8-(substituted-amino)-1-naphthalenesulfonic acid derivative, can be purified by column chromatography or recrystallization.

Biological Activity and Drug Development Potential

While direct studies on the biological signaling pathways of this compound are limited in the available literature, its structural motifs and reactivity suggest potential for interaction with biological systems. Naphthalene derivatives are known to have a wide range of biological activities. For instance, naphthalene metabolites have been shown to have cytotoxic and genotoxic effects on human lymphocytes.[7] Specifically, 1-naphthol and 1,4-naphthoquinone, which can be formed from naphthalene, have demonstrated the ability to decrease antibody-forming cell responses in splenocyte cultures.[8]

The sultone moiety is a known alkylating agent, and as such, this compound could potentially interact with nucleophilic residues in biomolecules like proteins and nucleic acids. This reactivity is a double-edged sword; while it can lead to toxicity, it can also be harnessed for therapeutic purposes, for example, in the design of enzyme inhibitors or covalent modifiers of specific biological targets.

Derivatives of 1,8-naphthalimide, a structurally related compound, have been investigated as carbonic anhydrase IX inhibitors and ferroptosis inducers for the treatment of triple-negative breast cancer. This suggests that the naphthalene scaffold can be a valuable pharmacophore in drug design.

Further research is warranted to explore the specific biological targets and signaling pathways that may be modulated by this compound and its derivatives. Such studies could uncover novel therapeutic applications for this versatile chemical entity.

Safety and Handling

This compound is classified as a skin irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a fascinating molecule with a rich chemistry stemming from its unique structural features. Its role as a versatile synthetic intermediate is well-established, particularly in the synthesis of dyes and potentially in the development of novel materials and pharmaceuticals. This guide has provided a foundational understanding of its properties and key experimental procedures. The exploration of its biological activities and potential applications in drug discovery remains a promising area for future research.

References

- 1. rsc.org [rsc.org]

- 2. Buy this compound | 83-31-8 [smolecule.com]

- 3. This compound | C10H6O3S | CID 65744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. hmdb.ca [hmdb.ca]

- 6. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Effects of naphthalene and naphthalene metabolites on the in vitro humoral immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brainly.com [brainly.com]

1,8-Naphthosultone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

This technical guide provides an in-depth overview of 1,8-Naphthosultone, a versatile heterocyclic compound with significant applications in chemical synthesis and materials science. This document details its chemical properties, synthesis, and key reactions, offering valuable information for researchers and professionals in drug development and related fields.

| Property | Value | References |

| CAS Number | 83-31-8 | [1][2] |

| Molecular Formula | C₁₀H₆O₃S | [1][2] |

| Molecular Weight | 206.22 g/mol | [1][2] |

| Synonyms | 1-Naphthol-8-sulfonic acid sultone, 8-Hydroxynaphthalene-1-sulfonic acid sultone, Naphthosultone | [2] |

| Appearance | Light orange to yellow to green crystalline powder | [3] |

| Melting Point | 154-157 °C (decomposes) |

Synthesis of this compound

The primary method for the synthesis of this compound is through the direct sulfonation of naphthalene using sulfur trioxide.[1] While detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be conceptualized based on established chemical principles.

Conceptual Experimental Workflow: Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

Key Reactions and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the sultone ring, which is susceptible to nucleophilic attack. This reactivity allows for the synthesis of a variety of derivatives with applications in pharmaceuticals, polymers, and dyes.[1][3]

Synthesis of Sulfonamides

A significant application of this compound is in the synthesis of sulfonamides, a class of compounds with diverse biological activities, including antibacterial properties.[3][4] The reaction involves the ring-opening of the sultone by an amine.

Experimental Protocol: General Synthesis of N-Substituted 8-Hydroxy-1-naphthalenesulfonamides

A general procedure for the synthesis of sulfonamides from this compound involves its reaction with a primary or secondary amine.[5]

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile.

-

Amine Addition: Add the desired amine (1-1.2 equivalents) to the solution.

-

Reaction: Stir the mixture at reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the corresponding N-substituted 8-hydroxy-1-naphthalenesulfonamide.

Caption: General workflow for sulfonamide synthesis from this compound.

Polymer Chemistry

This compound and its derivatives are utilized in polymer chemistry to synthesize specialty polymers with enhanced thermal stability and chemical resistance.[3][6] The naphthalene moiety can be incorporated into polymer backbones or as pendant groups. For instance, sulfonated polynaphthylimides have been synthesized through polycondensation reactions involving derivatives of 1,8-naphthalic acid, which can be conceptually derived from this compound.[7]

Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathway involvement of this compound are limited, research on structurally related naphthalimide and naphthalene derivatives provides insights into their potential biological activities.[8][9]

Naphthalimide derivatives have been investigated for their anticancer properties, with some acting as DNA intercalators and inhibitors of topoisomerase I.[8] The planar structure of the naphthalene ring system is crucial for this activity.

Naphthalene derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[9] For example, certain naphthoquinone-naphthol derivatives have shown promising cytotoxic and anticancer potential.[10]

Logical Relationship: From Chemical Structure to Biological Activity

Caption: Relationship between this compound and potential biological activities.

Further research is warranted to elucidate the specific molecular targets and signaling pathways directly modulated by this compound and its novel derivatives to fully realize their therapeutic potential.

References

- 1. Buy this compound | 83-31-8 [smolecule.com]

- 2. This compound | C10H6O3S | CID 65744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1,8-Naphthosultone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,8-Naphthosultone in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed experimental framework for researchers to determine the solubility of this compound in their specific solvent systems. This guide includes a thorough, generalized experimental protocol, a discussion of the underlying principles of solubility, and a visualization of the experimental workflow. The aim is to equip researchers and drug development professionals with the necessary tools to conduct their own solubility assessments for applications in synthesis, formulation, and quality control.

Introduction

This compound (CAS No. 83-31-8) is a heterocyclic compound derived from naphthalene, characterized by a sultone group (a cyclic sulfonic ester).[1] Its chemical structure, featuring a rigid aromatic system and a polar sultone functional group, suggests a nuanced solubility profile in organic solvents. Understanding the solubility of this compound is critical for its application as a chemical intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[2] Solubility data is essential for reaction solvent selection, optimization of reaction conditions, purification processes such as crystallization, and the development of formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its solubility behavior and for designing experimental procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 83-31-8 | [3][4] |

| Molecular Formula | C₁₀H₆O₃S | [3][4] |

| Molecular Weight | 206.22 g/mol | [3][4] |

| Appearance | Light orange to yellow to green powder or crystals | [2][4] |

| Melting Point | 154-157 °C (decomposes) | [5] |

| Purity | ≥98% (typical) | [2][5] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall process of dissolution involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules.

For this compound, the large, nonpolar naphthalene ring system contributes to its solubility in nonpolar organic solvents. Conversely, the polar sultone group can interact with polar solvents through dipole-dipole interactions. The balance between these opposing characteristics will determine the extent of its solubility in a given organic solvent. Temperature is another critical factor, with the solubility of most solids in liquids increasing with a rise in temperature.

Quantitative Solubility Data

As of the date of this guide, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Researchers are encouraged to determine this data experimentally for their specific applications. The following table (Table 2) is provided as a template for recording experimentally determined solubility values.

Table 2: Experimentally Determined Solubility of this compound (Template)

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| e.g., Acetone | e.g., 25 | e.g., Isothermal Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric Analysis | ||

| e.g., Methanol | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis.[6][7] This method is considered a reliable way to determine thermodynamic solubility.[7]

5.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with airtight screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Pipettes and other standard laboratory glassware

5.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time to reach equilibrium can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the known volume of the saturated solution to determine the mass of the solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature well below its melting point is recommended, e.g., 60-80 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Continue heating until all the solvent has evaporated and a constant mass of the dried solute is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

-

Record the final mass of the evaporation dish with the dried solute.

-

5.3. Data Calculation

-

Mass of the solvent:

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)

-

-

Mass of the dissolved solute:

-

Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

-

Solubility Calculation (in g/L):

-

Solubility (g/L) = (Mass of solute / Volume of supernatant collected)

-

-

Solubility Calculation (in mol/L):

-

Solubility (mol/L) = Solubility (g/L) / Molecular Weight of this compound (206.22 g/mol )

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers, scientists, and drug development professionals to determine this crucial parameter. The provided experimental protocol, based on the isothermal shake-flask method and gravimetric analysis, offers a reliable and accurate approach. By systematically determining the solubility in various organic solvents, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby advancing their research and development activities.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | CAS 83-31-8 | Manufacturer in India [apurvachemicals.com]

- 3. This compound | C10H6O3S | CID 65744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound 98 83-31-8 [sigmaaldrich.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Profile of 1,8-Naphthosultone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,8-Naphthosultone (CAS No. 83-31-8), a heterocyclic compound utilized in chemical synthesis and as an intermediate in the production of dyes and fluorescent whiteners. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Core Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide insights into its proton and carbon framework.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 - 7.85 | m | Aromatic Protons | |

| 7.70 - 7.55 | m | Aromatic Protons | |

| 7.50 - 7.35 | m | Aromatic Protons |

Note: Specific assignments of individual protons require further 2D NMR analysis. The data presented are typical for the aromatic region of this compound.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 136.5 | Aromatic C |

| 131.8 | Aromatic C |

| 130.5 | Aromatic C |

| 129.4 | Aromatic C |

| 128.7 | Aromatic C |

| 125.1 | Aromatic C |

| 121.9 | Aromatic C |

| 118.6 | Aromatic C |

Note: The chemical shifts are characteristic of the naphthalene ring system fused with the sultone ring. Quaternary carbon signals are typically weaker.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and sulfonate ester functionalities. The spectrum is typically acquired using a KBr pellet method.[1]

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |

| 1380 - 1340 | Strong | Asymmetric SO₂ Stretch |

| 1190 - 1160 | Strong | Symmetric SO₂ Stretch |

| 1200 - 1000 | Strong | C-O Stretch |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region.

Table 4: UV-Vis Spectroscopic Data of this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Ethanol | ~230, ~280, ~320 | Data not readily available |

Note: The multiple absorption bands are characteristic of the π-π transitions within the naphthalene ring system.*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound (solid)[2]

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the NMR tube and vortex gently until the solid is completely dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing for resolution and peak shape.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain a high-quality FT-IR transmission spectrum of solid this compound.

Materials and Equipment:

-

This compound (solid)

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR Spectrometer

-

Heat lamp or oven

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr powder under a heat lamp or in an oven to ensure it is free of moisture.

-

In an agate mortar, grind approximately 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[3]

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks.

-

UV-Vis Spectroscopy Protocol

Objective: To obtain the UV-Vis absorption spectrum of this compound in solution.

Materials and Equipment:

-

This compound (solid)

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

-

UV-Vis Spectrophotometer (double beam recommended)

-

Matched pair of quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Accurately weigh a small amount of this compound to prepare a stock solution of known concentration in a volumetric flask using the chosen solvent.

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill both quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline correction.

-

Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

-

Place the sample cuvette back into the sample beam path and acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to 1,8-Naphthosultone: Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 1,8-Naphthosultone (CAS No. 83-31-8), a key intermediate in the synthesis of various organic compounds, including specialized dyes, pigments, and potentially pharmaceutical agents. This document details commercially available sources, typical purity levels, and outlines experimental protocols for its purification and analysis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically supplied as a light orange to yellow or green crystalline powder.[1][2]

Below is a summary of representative suppliers and their offerings. Please note that pricing is subject to change and may vary based on the supplier, quantity, and purity grade.

| Supplier | Purity | Available Quantities | Price Range (USD) |

| Apurva Chemicals | 98.0% | Bulk quantities | Contact for quote |

| Sigma-Aldrich | 98% | Discontinued, check for alternatives | - |

| TCI America | >98.0% (HPLC) | 5g, 25g | $165.90 - $477.19 |

| Chem-Impex | ≥ 98% (HPLC) | 5G | $95.14 |

| BoroPharm Inc. | - | 5g | $325.42 |

| ChemicalBook | Varies by supplier | 1g, 5g, 10g, 25g, 100g, 250g | $24 - $1,222.45 |

Purity and Impurities

The standard commercial purity for this compound is typically ≥98%, with High-Performance Liquid Chromatography (HPLC) being a common method for purity assessment.[2][3] Potential impurities may arise from the synthetic route, which often involves the sulfonation of naphthalene followed by subsequent reaction steps. Common impurities could include isomers of naphthalenesulfonic acids or unreacted starting materials.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 83-31-8 | [1] |

| Molecular Formula | C₁₀H₆O₃S | [1] |

| Molecular Weight | 206.22 g/mol | [1] |

| Appearance | Light orange to yellow to green powder or crystal | [1][2] |

| Melting Point | Approx. 154-158 °C | [1][4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 8-aminonaphthalene-1-sulfonic acid (peri acid), followed by hydrolysis. This process transforms the amino group into a hydroxyl group, which then undergoes intramolecular cyclization to form the sultone.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Purification by Recrystallization

Recrystallization is a standard method for purifying crude this compound. The choice of solvent is critical for achieving high purity and yield. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

General Recrystallization Protocol:

-

Solvent Selection: While specific solvent systems for this compound are not widely published, common solvents for recrystallizing moderately polar organic compounds include ethanol, acetone, or mixtures such as ethanol/water or acetone/hexane.[5][6][7] A systematic approach to test the solubility of this compound in various solvents at different temperatures is recommended to identify the optimal system.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen boiling solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity of this compound. The following is a representative, though not definitively validated, method based on the analysis of similar naphthalene derivatives.[8][9] Method development and validation would be required for a specific application.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detector | UV at 254 nm |

| Sample Preparation | Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like acetonitrile. |

Workflow for HPLC Purity Analysis:

Caption: General workflow for HPLC purity analysis.

This technical guide provides a foundational understanding of the commercial landscape and purity considerations for this compound. For specific research and development applications, it is recommended to obtain a certificate of analysis from the chosen supplier and to validate any analytical or purification methods in-house.

References

- 1. This compound | CAS 83-31-8 | Manufacturer in India [apurvachemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,8-萘磺酸内酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. amherst.edu [amherst.edu]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Thermochemical Properties of 1,8-Naphthosultone: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthosultone is a heterocyclic compound incorporating a naphthalene backbone fused with a sultone ring. As an intermediate in organic synthesis, its thermodynamic properties are of significant interest for reaction modeling, process optimization, and safety assessment. Understanding the thermochemistry of such molecules is crucial in drug development for predicting stability, solubility, and interactions.

This technical guide addresses the core thermochemical properties of this compound. A comprehensive literature search reveals a notable absence of experimentally determined quantitative data for its standard enthalpy of formation, sublimation enthalpy, and heat capacity. Consequently, this document serves a dual purpose: to highlight this data gap and to provide a detailed methodological framework for the experimental determination of these essential properties. By using the well-characterized, structurally related compound naphthalene as a case study, this guide offers researchers the necessary protocols to characterize this compound or other novel compounds.

Section 1: Thermochemical Data for this compound

A thorough review of publicly available scientific literature and databases indicates that the core thermochemical properties of this compound have not yet been experimentally determined and reported. The following table summarizes the current status of this data.

| Property | Value | Method | Reference |

| Standard Enthalpy of Formation (ΔHf°) | Data not available | - | - |

| Enthalpy of Sublimation (ΔHsub°) | Data not available | - | - |

| Solid Phase Heat Capacity (Cp,solid) | Data not available | - | - |

Section 2: Case Study: Thermochemical Properties of Naphthalene (C₁₀H₈)

To illustrate the data that can be obtained through the experimental methods detailed in this guide, the established thermochemical properties of naphthalene are presented below. Naphthalene serves as a relevant proxy due to its shared bicyclic aromatic core.

| Property | Value (kJ/mol) | Method |

| Standard Enthalpy of Formation (solid, 298.15 K) | 78.53 | Combustion Calorimetry |

| Standard Enthalpy of Combustion (ΔHc°) | -5156.3 | Bomb Calorimetry |

| Enthalpy of Sublimation (ΔHsub°, 298.15 K) | 72.6 ± 0.3 | Review of multiple methods |

| Solid Phase Heat Capacity (Cp,solid, 298.15 K) | 165.72 J/(mol·K) | Adiabatic Calorimetry |

Note: The values presented are from various sources and represent critically evaluated data.[1][2][3][4]

Section 3: Experimental Protocols

This section provides detailed methodologies for the determination of the key thermochemical properties of solid organic compounds like this compound.

Determination of Enthalpy of Formation (ΔHf°) via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔHc°) using a bomb calorimeter.[5] The enthalpy of formation can then be calculated using Hess's Law.[6][7]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of the sample (e.g., this compound) is pressed into a pellet.[8] The mass is recorded to a precision of ±0.1 mg.

-

Calorimeter Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[5][9]

-

Bomb Assembly: The pellet is placed in a crucible within the bomb. A fuse wire (e.g., iron or nichrome) of known length and mass is connected to the electrodes, with the wire in contact with the sample pellet.[10]

-

Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.[10] This ensures complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water (e.g., 2.000 L) within the calorimeter's insulated jacket.[8] The ignition leads are connected.

-

Temperature Equilibration: The water is stirred to achieve thermal equilibrium, and the initial temperature (Tinitial) is recorded at regular intervals (e.g., every minute for 5 minutes) to establish a baseline.[10]

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature is recorded at short intervals (e.g., every 30 seconds) as it rises, until it reaches a maximum and then begins to cool.[10] Monitoring continues for a period to establish a post-combustion cooling curve.

-

Post-Reaction Analysis: The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The length of any unburned fuse wire is measured.

-

Calculations: The corrected temperature change (ΔT) is determined by accounting for heat exchange with the surroundings. The total heat released (qtotal) is calculated using: qtotal = Ccal * ΔT The heat of combustion of the sample is then calculated by subtracting the heat contributions from the fuse wire ignition.

Caption: Workflow for Bomb Calorimetry Experiment.

Calculation of Enthalpy of Formation (ΔHf°)

Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken.[11] For the combustion of this compound (C₁₀H₆O₃S):

C₁₀H₆O₃S(s) + 11.5 O₂(g) → 10 CO₂(g) + 3 H₂O(l) + SO₂(g)

The standard enthalpy of formation (ΔHf°) of this compound can be calculated using the experimentally determined ΔHc° and the known standard enthalpies of formation for the products (CO₂, H₂O, and SO₂):

ΔHc° = [10 * ΔHf°(CO₂) + 3 * ΔHf°(H₂O) + ΔHf°(SO₂)] - [ΔHf°(C₁₀H₆O₃S) + 11.5 * ΔHf°(O₂)]

Since the ΔHf° of O₂(g) is zero, the equation is rearranged to solve for the enthalpy of formation of the compound.

Caption: Hess's Law Cycle for Enthalpy of Formation.

Determination of Enthalpy of Sublimation (ΔHsub°)

The enthalpy of sublimation is the heat required to change one mole of a substance from solid to gas.[12] It can be determined by measuring the vapor pressure of the solid as a function of temperature and applying the Clausius-Clapeyron equation.[13]

Experimental Protocol: Vapor Pressure Measurement

-

Apparatus: A Knudsen effusion cell or a transpiration method apparatus is commonly used.

-

Sample Preparation: A sample of the purified solid is placed in the apparatus.

-

Measurement: The vapor pressure of the solid is measured at a series of controlled temperatures below its melting point. In the transpiration method, an inert gas is passed over the sample, and the amount of sublimed material is determined by mass loss.

-

Data Analysis: The Clausius-Clapeyron equation relates vapor pressure (P) and temperature (T): ln(P) = -ΔHsub°/R * (1/T) + C where R is the ideal gas constant.

-

Calculation: A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHsub°/R. The enthalpy of sublimation is calculated from the slope of this line.

Determination of Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is a powerful technique for determining heat capacity and observing phase transitions.[15][16]

Experimental Protocol: DSC

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The measurement involves three sequential runs: a. Baseline Run: The DSC cell is run with two empty pans to obtain a baseline heat flow curve. b. Standard Run: A standard material with a known heat capacity (e.g., sapphire) is run under the same temperature program. c. Sample Run: The sample is run under the identical temperature program (e.g., heating at a constant rate of 10 °C/min).

-

Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature throughout the heating program.

-

Calculation: The heat capacity of the sample (Cp,sample) is calculated at a given temperature by comparing the heat flow (HF) difference between the sample and the baseline with that of the sapphire standard: Cp,sample = (HFsample - HFbaseline) / (HFstandard - HFbaseline) * Cp,standard * (massstandard / masssample)

Caption: Workflow for DSC Heat Capacity Measurement.

Conclusion

While the thermochemical properties of this compound remain uncharacterized, the experimental pathways to obtain this vital data are well-established. This guide provides the necessary detailed protocols for researchers to determine the enthalpy of formation, enthalpy of sublimation, and heat capacity for this and other novel compounds. The application of bomb calorimetry, vapor pressure analysis, and differential scanning calorimetry will yield the foundational thermodynamic data required for advanced modeling, process safety, and material characterization. The generation of this data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. webqc.org [webqc.org]

- 2. researchgate.net [researchgate.net]

- 3. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene [webbook.nist.gov]

- 5. biopchem.education [biopchem.education]

- 6. tutorchase.com [tutorchase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.williams.edu [web.williams.edu]

- 9. nsuworks.nova.edu [nsuworks.nova.edu]

- 10. ivypanda.com [ivypanda.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. s4science.at [s4science.at]

- 16. setaramsolutions.com [setaramsolutions.com]

The Versatile Building Block: A Technical Guide to the Applications of 1,8-Naphthosultone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,8-Naphthosultone, a stable, crystalline solid, is a unique heterocyclic compound featuring a naphthalene core fused with a sultone ring. This strained five-membered cyclic sulfonate ester displays a fascinating reactivity profile, making it a valuable and versatile building block in modern organic synthesis. Its utility spans from the construction of complex peri-substituted naphthalene systems to the synthesis of functional materials and biologically active molecules. This in-depth technical guide explores the key applications of this compound, providing detailed experimental protocols and quantitative data to empower researchers in harnessing its synthetic potential.

Synthesis of this compound Derivatives

The inherent ring strain of the sultone moiety in this compound makes it susceptible to nucleophilic attack, leading to a variety of ring-opened products. This reactivity is the cornerstone of its application as a precursor for 1,8-disubstituted naphthalenes, a class of compounds with unique steric and electronic properties due to the close proximity of the substituents.[1]

Synthesis of 8-Substituted-1-Naphthalenesulfonic Acids and their Derivatives

Nucleophilic ring-opening of this compound provides a direct route to a diverse range of 8-substituted-1-naphthalenesulfonic acids and their corresponding sulfonamides, esters, and thioesters.

General Reaction Scheme:

Caption: Nucleophilic Ring-Opening of this compound.

The reaction of this compound with primary and secondary amines is a facile method for the synthesis of 8-amino-1-naphthalenesulfonic acid derivatives, which are valuable intermediates in the synthesis of azo dyes and pharmaceuticals.[1][2] A patented process for the related 1,8-naphtholactone suggests that these reactions can proceed in high yields.[3]

Experimental Protocol: Synthesis of Sodium 8-(Phenylamino)naphthalene-1-sulfonate [4]

A mixture of this compound (1.0 eq), aniline (1.2 eq), and sodium carbonate (1.5 eq) in water is heated under reflux for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) | Spectroscopic Data |

| This compound | C₁₀H₆O₃S | 206.22 | 1.0 | - | - |

| Aniline | C₆H₇N | 93.13 | 1.2 | - | - |

| Sodium 8-(Phenylamino)naphthalene-1-sulfonate | C₁₆H₁₂NNaO₃S | 321.33 | - | 63 | ¹H NMR (400 MHz, D₂O) δ 8.22 (d, J = 7.3 Hz, 1H), 7.79 (d, J = 8.2 Hz, 1H), 7.40 (d, J = 7.6 Hz, 1H), 7.33 (q, J = 7.8 Hz, 2H), 7.21 (dt, J = 12.5, 7.6 Hz, 3H), 7.01 (d, J = 7.9 Hz, 2H), 6.82 (t, J = 7.4 Hz, 1H). ¹³C NMR (100 MHz, D₂O) δ 145.05, 137.79, 137.37, 136.82, 133.96, 129.43, 128.27, 126.55, 124.15, 123.36, 122.53, 119.90, 119.84, 116.33. HRMS (ESI) m/z calcd for C₁₆H₁₂NO₃S⁻ [M – H]⁻ 298.0543; found, 298.0558.[4] |

Grignard reagents react with this compound to afford 8-substituted-1-naphthols after hydrolysis of the intermediate sulfonate. This transformation provides a pathway to carbon-carbon bond formation at the 8-position of the naphthalene ring.

Experimental Protocol: Reaction of this compound with Phenylmagnesium Bromide [5]

To a solution of phenylmagnesium bromide (3.0 eq) in anhydrous THF at 0 °C is added a solution of this compound (1.0 eq) in anhydrous THF dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) | Spectroscopic Data |

| This compound | C₁₀H₆O₃S | 206.22 | 1.0 | - | - |

| Phenylmagnesium Bromide | C₆H₅BrMg | 181.31 | 3.0 | - | - |

| 8-Phenyl-1-naphthol | C₁₆H₁₂O | 220.27 | - | Not Reported | - |

Synthesis of 1,8-Naphthosultam

1,8-Naphthosultam, the nitrogen analog of this compound, is a key intermediate in the synthesis of various functional dyes and pharmacologically active compounds. A common synthetic route involves the cyclization of 8-amino-1-naphthalenesulfonic acid.

Experimental Protocol: Synthesis of 1,8-Naphthosultam [6]

A mixture of 8-amino-1-naphthalenesulfonic acid (1.0 eq) and phosphorus oxychloride (excess) is heated at 130 °C for 3 hours. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from an appropriate solvent.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) | Spectroscopic Data |

| 8-Amino-1-naphthalenesulfonic acid | C₁₀H₉NO₃S | 223.25 | 1.0 | High | - |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Excess | - | - |

| 1,8-Naphthosultam | C₁₀H₇NO₂S | 205.23 | - | High | ¹H NMR (DMSO-d₆, 300 MHz) δ: 8.62 (d, 1H, J = 8.0 Hz), 8.12 (d, 1H, J = 8.0 Hz), 7.75-7.74 (m, 1H), 7.61 (d, 1H, J = 8.0 Hz), 7.32 (dd, 1H, J = 7.5, 6.7 Hz), 6.90 (d, 1H, J = 6.8 Hz), 5.36 (s, 1H); MS (EI): m/z 206 (M⁺+H).[6] |

Application in the Synthesis of Fluorescent Probes

Derivatives of 1,8-naphthalimide, which can be accessed from precursors derived from this compound, are widely utilized as fluorescent probes for the detection of various analytes and for cellular imaging.[4][7][8][9][10] The strong fluorescence and photostability of the 1,8-naphthalimide core, coupled with the ability to introduce specific recognition moieties, make these compounds highly valuable in chemical biology and diagnostics.

Workflow for the Development of a 1,8-Naphthalimide-Based Fluorescent Probe:

Caption: Development of 1,8-Naphthalimide Fluorescent Probes.

Role in Materials Science

The rigid and planar structure of the naphthalene core in this compound and its derivatives makes them attractive building blocks for the synthesis of novel polymers and functional materials.[1] These materials can exhibit enhanced thermal stability and unique photophysical properties.

Mechanistic Considerations

The key to the reactivity of this compound is the electrophilicity of the sulfur atom and the strained S-O bond. Nucleophilic attack occurs at the sulfur atom, leading to the cleavage of the S-O bond and the formation of a sulfonate intermediate, which is subsequently protonated to yield the ring-opened product.

Caption: General Mechanism of Nucleophilic Ring-Opening.

This compound is a powerful and often underutilized reagent in organic synthesis. Its ability to serve as a precursor to a wide array of 1,8-disubstituted naphthalenes, including sulfonamides and carbon-substituted derivatives, opens up avenues for the development of novel pharmaceuticals, functional dyes, and advanced materials. The straightforward and often high-yielding reactions of this compound, coupled with the unique properties of its products, ensure its continued importance in the field of synthetic chemistry. This guide provides a foundational understanding and practical protocols to encourage the broader application of this versatile building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. US4515963A - Process for producing 1,8-naphtholactam compounds - Google Patents [patents.google.com]

- 4. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,8-NAPHTHOSULTAM | 603-72-5 [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. A 1,8-naphthalimide-based fluorescent probe for selective and sensitive detection of peroxynitrite and its applications in living cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Unveiling of 1,8-Naphthosultone: A Journey Through History, Synthesis, and Biological Obscurity

For Immediate Release

A comprehensive technical guide detailing the history, discovery, and chemical properties of 1,8-Naphthosultone, a heterocyclic compound derived from naphthalene, is presented here for researchers, scientists, and drug development professionals. This guide illuminates the compound's origins, provides a detailed synthesis protocol, and explores its largely uncharted biological landscape.

A Glimpse into the Past: The Discovery of this compound

The first documented synthesis of this compound dates back to 1888 by H. Erdmann and V. Volhard, as published in Justus Liebigs Annalen der Chemie. Their pioneering work laid the foundation for the understanding and subsequent utilization of this unique chemical entity. Initially explored in the context of naphthalene chemistry, its primary role has historically been as a versatile intermediate in the synthesis of a variety of other complex organic molecules.

Physicochemical Properties

This compound is a stable, solid compound with the molecular formula C₁₀H₆O₃S and a molecular weight of 206.22 g/mol . Its key physicochemical properties are summarized in the table below, providing a valuable resource for researchers.

| Property | Value | Reference |

| CAS Number | 83-31-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₆O₃S | [1][3][4] |

| Molecular Weight | 206.22 g/mol | [1][3][4] |

| Appearance | Solid | [4] |

| Melting Point | 154-157 °C (decomposes) | [4] |

| Synonyms | Naphtho[1,8-cd][1][5]oxathiole 2,2-dioxide, 1-Naphthol-8-sulfonic acid sultone, 1,8-Naphthalenesultone | [3] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through the intramolecular cyclization of 8-aminonaphthalene-1-sulfonic acid via a diazotization reaction followed by decomposition of the resulting diazonium salt. This process, rooted in the foundational work of Erdmann and Volhard, has been refined over the years.

Experimental Protocol:

Step 1: Diazotization of 8-Aminonaphthalene-1-sulfonic Acid

-

A suspension of 8-aminonaphthalene-1-sulfonic acid in dilute hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

-

A chilled aqueous solution of sodium nitrite is added dropwise to the suspension with constant stirring, maintaining the temperature below 5 °C. The reaction progress is monitored for the formation of the diazonium salt.

Step 2: Decomposition of the Diazonium Salt and Cyclization

-

The resulting diazonium salt solution is slowly heated to induce decomposition and intramolecular cyclization.

-

The reaction mixture is then cooled, and the precipitated crude this compound is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent to yield the final product.

Applications as a Chemical Intermediate

The primary utility of this compound lies in its role as a precursor for a diverse range of chemical compounds. Its reactive nature makes it a valuable building block in the synthesis of:

-

Dyes and Pigments: The naphthalene core of this compound serves as a chromophore that can be chemically modified to produce a variety of colors.

-

Fluorescent Materials: Derivatives of this compound have been explored for their fluorescent properties, with potential applications in sensing and imaging.

-

Sulfonamides: The sultone ring can be opened to introduce a sulfonic acid or sulfonamide functional group, a key component in many pharmaceutical compounds[6].

The Enigma of Biological Activity: An Unexplored Frontier

Despite its long history and utility in chemical synthesis, the biological activity of this compound remains largely uninvestigated. A thorough review of the scientific literature reveals a significant gap in our understanding of its potential effects on biological systems. While the broader class of sultones has been studied for various biological activities, including potential toxicity and carcinogenicity in some cases, specific data for the this compound isomer is conspicuously absent.

No studies to date have specifically examined the interaction of this compound with any cellular signaling pathways. This lack of data presents both a challenge and an opportunity for researchers in drug discovery and toxicology. The unique rigid, bicyclic structure of this compound could potentially interact with specific protein binding sites, leading to modulation of enzyme activity or signaling cascades.

Future Directions

The historical significance and synthetic utility of this compound are well-established. However, the absence of biological data represents a critical knowledge gap. Future research should focus on:

-

Screening for Biological Activity: Comprehensive in vitro screening of this compound against a panel of enzymes and receptors is warranted to identify any potential biological targets.

-

Cytotoxicity and Genotoxicity Studies: Evaluating the potential toxic effects of this compound on various cell lines is crucial to assess its safety profile.

-

Exploration of Signaling Pathway Modulation: Should any biological activity be identified, further studies to elucidate the specific signaling pathways involved will be essential.

This in-depth guide serves as a foundational resource for the scientific community, summarizing the current knowledge of this compound and highlighting the compelling need for future investigations into its biological properties. The untapped potential of this historical molecule awaits exploration.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,3-Propane sultone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C10H6O3S | CID 65744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,8-萘磺酸内酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Safe Handling of 1,8-Naphthosultone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,8-Naphthosultone (CAS No. 83-31-8), a versatile sulfonic acid derivative utilized in organic synthesis and material science. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a light orange to yellow or green crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₆O₃S | [1][2][3] |

| Molecular Weight | 206.22 g/mol | [2][3][4] |

| CAS Number | 83-31-8 | [1][3][4] |

| EC Number | 201-468-0 | [4] |

| Appearance | Light orange to yellow to green powder or crystal | [1][3][5] |

| Melting Point | 154-160 °C (decomposes) | [1][4][5] |

| Purity | ≥98% | [1][4][6] |

| Storage Temperature | Room Temperature | [1][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard is skin irritation.[2][5] The GHS classification and associated hazard statements are detailed in Table 2.

Table 2: GHS Hazard Classification for this compound

| Classification | Code | Description | Pictogram | Signal Word |

| Skin Irritation | H315 | Causes skin irritation | GHS07 | Warning |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure risks.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound. The recommended PPE is outlined in Table 3.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | References |

| Eye Protection | Eyeshields, safety glasses, or goggles | [4] |

| Hand Protection | Impervious gloves | [4] |

| Respiratory Protection | Dust mask (e.g., type N95) | [4] |

| Skin and Body Protection | Long-sleeved clothing | [7] |

3.2. Engineering Controls

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood to minimize inhalation of dust particles.[8][9]

3.3. Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[4][7]

-

Use spark-proof tools and avoid creating dust.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[9]

3.4. Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[7][8]

-

Keep away from heat and sources of ignition.[8]

-

It is classified under Storage Class 11 as a combustible solid.[4]

Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency measures should be taken.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Protocol | References |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [5][7] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [7] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [7][9] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [7] |

Spill Response:

In case of a spill, ensure adequate ventilation and wear appropriate PPE. Avoid dust generation. Sweep up the spillage and collect it in a suitable container for disposal.[9]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

Caption: Logical workflow for safe handling of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H6O3S | CID 65744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 83-31-8 | Manufacturer in India [apurvachemicals.com]

- 4. This compound 98 83-31-8 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

1,8-Naphthosultone Derivatives and Analogs: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,8-naphthosultone derivatives and their structurally related analogs, with a focus on their synthesis, biological activities, and potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The this compound core is a unique heterocyclic scaffold that has garnered interest in medicinal chemistry due to its distinct chemical properties and potential for biological activity. As a cyclic sulfonic acid ester, or sultone, this moiety can participate in various chemical transformations, making it a versatile building block for the synthesis of diverse derivatives. Structurally related analogs, such as the more extensively studied 1,8-naphthalimides and 1,8-naphthyridines, have demonstrated a broad spectrum of pharmacological effects, including anticancer and antimicrobial activities. This guide will explore the chemistry and biology of this compound derivatives while drawing comparisons to their prominent analogs to highlight potential avenues for drug discovery.

Synthesis of this compound and its Derivatives

The synthesis of this compound itself is well-established, and it serves as a key starting material for various derivatives. A common synthetic route involves the conversion of this compound to 1,8-dihydroxynaphthalene, a versatile intermediate for further elaboration.